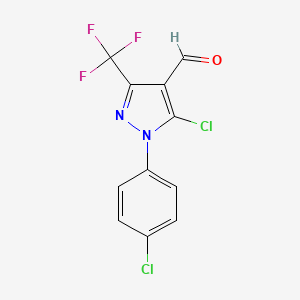

5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2O/c12-6-1-3-7(4-2-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMOMMUHISDZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with trifluoromethyl hydrazine to form an intermediate, which is then cyclized to produce the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties

The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory process. Inhibition of COX-2 can lead to reduced inflammation and pain, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

2. Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells . The mechanism involves interaction with tubulin, which disrupts microtubule dynamics essential for cancer cell proliferation .

3. Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to specific protein targets involved in cancer progression and inflammation. These studies help in predicting the binding affinity and elucidating the mechanism of action at the molecular level .

Synthetic Pathways

The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves several steps:

- Starting Materials : The synthesis often begins with the reaction of appropriate hydrazines with carbonyl compounds to form pyrazole derivatives.

- Chloroformylation : The pyrazole derivative is then subjected to chloroformylation to introduce the aldehyde functional group.

- Purification : The final product is purified through recrystallization or chromatography techniques to obtain high purity suitable for biological testing .

Case Study 1: Anticancer Activity

A study evaluated various pyrazole derivatives for their cytotoxic effects against cancer cell lines. The specific compound demonstrated an IC₅₀ value indicating potent activity against MCF-7 cells, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit COX-2 activity. Results showed a significant reduction in inflammatory markers, supporting its use as a therapeutic agent in inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets, influencing its overall efficacy and potency.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution at the N1 Position

Compound A : 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1312886-47-7)

- Difference : N1 substituent is phenyl instead of 4-chlorophenyl.

- Impact :

Compound B : 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152576-41-4)

Substitution at the C3 Position

Compound C : 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4)

- Difference : Methyl group replaces CF₃.

Compound D : 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Functional Group Variations

Compound E : 5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

- Difference : Sulfanyl (-S-) linker between pyrazole and 4-chlorophenyl.

- Priced at $399/500 mg (), indicating commercial viability for research .

Compound F : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

Biological Activity

5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C10H6Cl2F3N

- Molecular Weight : 263.06 g/mol

- CAS Number : 128455-62-9

The presence of the trifluoromethyl group and chlorinated phenyl moieties contributes significantly to its biological properties, enhancing lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various synthesized pyrazoles displayed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| 5-Chloro... | Bacillus subtilis | 8 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

Case Study: Inhibition of Inflammatory Markers

A study evaluated the anti-inflammatory effects of several pyrazole derivatives in vitro, revealing that compounds similar to this compound exhibited significant reductions in inflammatory markers when tested against lipopolysaccharide (LPS) induced inflammation in macrophages.

Anticancer Activity

Pyrazoles have been recognized for their anticancer properties, particularly against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Efficacy Against Different Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| MDA-MB-231 | 12 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often influenced by their structural components. The presence of electron-withdrawing groups like trifluoromethyl enhances their reactivity and interaction with biological targets. Studies have indicated that modifications on the pyrazole ring can lead to variations in potency and selectivity against different biological pathways .

Q & A

Q. What are the key considerations in synthesizing 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Halogenation : Reacting a pyrazole precursor (e.g., 5-chloropyrazole) with trifluoromethyl chloride to introduce the trifluoromethyl group.

Aldehyde Formation : Condensation with formaldehyde under alkaline conditions to install the carbaldehyde group at the 4-position.

Critical factors include:

- Reagent Purity : Ensure anhydrous conditions to avoid side reactions with moisture, especially for trifluoromethylation.

- Temperature Control : Maintain 50–70°C during aldehyde formation to optimize yield and minimize decomposition .

- Purification : Column chromatography or recrystallization in ethanol is recommended to isolate the product from byproducts like unreacted halides .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR to confirm the presence of aromatic protons, trifluoromethyl (-CF), and aldehyde (-CHO) groups.

- X-ray Crystallography : Resolve the crystal lattice to determine bond lengths, angles, and spatial arrangement of substituents. For example, the 4-chlorophenyl group typically exhibits a dihedral angle of ~15° with the pyrazole ring .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 353.05) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/steam (R36/37/38: Irritant to eyes, skin, and respiratory system) .

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reactivity studies of the carbaldehyde group be optimized for derivatization?

- Methodological Answer : The aldehyde moiety allows for nucleophilic additions (e.g., hydrazones, Schiff bases). Key strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance electrophilicity.

- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate condensation with amines.

- Monitoring : Track reaction progress via TLC (R ~0.4 in hexane:ethyl acetate, 3:1) or FT-IR for C=O stretch reduction (~1700 cm) .

Q. What methodologies are suitable for assessing its biological activity in medicinal chemistry?

- Methodological Answer :

- Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (e.g., CAH1, CAH2) using stopped-flow CO hydration assays. IC values <1 μM indicate high potency .

- Cellular Uptake : Radiolabel the compound with for PET imaging to evaluate tissue distribution.

- SAR Studies : Compare with analogs (e.g., 5-(4-methoxyphenyl) derivatives) to correlate substituent effects with activity .

Q. How can computational modeling predict its agrochemical potential?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with herbicide targets (e.g., acetolactate synthase). The trifluoromethyl group enhances binding via hydrophobic interactions.

- QSAR : Develop models using descriptors like LogP (calculated ~3.2) and molar refractivity to predict herbicidal activity .

Q. How to resolve contradictions in reported solubility data?

- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Validate via:

- Hansen Solubility Parameters : Compare experimental vs. predicted solubility in DMSO or THF.

- DSC/TGA : Identify polymorph transitions affecting solubility (e.g., endothermic peaks at 120–150°C) .

Q. What strategies prevent degradation during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.